BenchChemオンラインストアへようこそ!

N-Descyclopropanecarbaldehyde Olaparib

Flow Chemistry Process Intensification Olaparib API Manufacturing

N-Descyclopropanecarbaldehyde Olaparib (CAS 763111-47-3, C₂₀H₁₉FN₄O₂, MW 366.39) is the des-cyclopropanecarbonyl core of the PARP inhibitor Olaparib, bearing a free piperazine secondary amine critical for divergent functionalization. For API manufacturers, it achieves 78% two-step cascaded yield in continuous flow, reducing raw material cost ~35% vs. batch routes. For PROTAC developers, the unsubstituted amine enables direct conjugation without Boc-deprotection yield losses (5-15%). For ANDA filers, it serves as Olaparib Impurity 3 with USP/EP-traceable pharmacopeial-grade characterization per ICH Q3A/Q3B. Insist on ≥98% HPLC purity with full CoA (NMR, HPLC, residual solvents).

Molecular Formula C20H19FN4O2
Molecular Weight 366.396
CAS No. 763111-47-3
Cat. No. B2609154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Descyclopropanecarbaldehyde Olaparib
CAS763111-47-3
Molecular FormulaC20H19FN4O2
Molecular Weight366.396
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F
InChIInChI=1S/C20H19FN4O2/c21-17-6-5-13(11-16(17)20(27)25-9-7-22-8-10-25)12-18-14-3-1-2-4-15(14)19(26)24-23-18/h1-6,11,22H,7-10,12H2,(H,24,26)
InChIKeyMFFUYEOGICAKCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Descyclopropanecarbaldehyde Olaparib (CAS 763111-47-3): Key Intermediate for Olaparib Synthesis and PROTAC Development


N-Descyclopropanecarbaldehyde Olaparib (CAS 763111-47-3), chemically designated as 4-[[4-fluoro-3-(1-piperazinylcarbonyl)phenyl]methyl]-1(2H)-phthalazinone, is a pivotal pharmaceutical intermediate featuring a molecular formula of C20H19FN4O2 and a molecular weight of 366.39 [1]. Structurally, it constitutes the des-cyclopropanecarbonyl core scaffold of the FDA-approved PARP inhibitor Olaparib, distinguished by a free piperazine amine moiety that serves as a versatile synthetic handle . This compound is supplied as a white to off-white solid with a melting point range of 150-154°C, exhibiting solubility in DMSO and requiring storage under inert atmosphere at room temperature for optimal stability . Unlike its downstream product Olaparib (which bears a cyclopropanecarbonyl group at the piperazine nitrogen), this intermediate retains an unsubstituted secondary amine, enabling divergent functionalization for both API manufacturing and novel chemical biology applications including PROTAC development and radiolabeled probe synthesis .

Why N-Descyclopropanecarbaldehyde Olaparib (763111-47-3) Cannot Be Substituted with Generic Olaparib Intermediates


The procurement of N-Descyclopropanecarbaldehyde Olaparib (CAS 763111-47-3) over structurally adjacent Olaparib intermediates is justified by two irreconcilable functional requirements. First, this compound contains a free piperazine secondary amine, whereas its immediate downstream analog—the Boc-protected intermediate (compound 7)—and final Olaparib API both feature a substituted piperazine nitrogen that eliminates the nucleophilic handle essential for subsequent conjugation chemistry [1]. This distinction is operationally critical: in the canonical KuDOS synthetic route, intermediate 4 (CAS 763111-47-3) achieves a two-step isolated yield of 76% for amidation and subsequent deprotection, compared to alternative routes employing pre-protected piperazines that require additional deprotection steps and incur cumulative yield penalties [2]. Second, the compound's regulatory identity as Olaparib Impurity 3 necessitates pharmacopeial-grade reference material with USP/EP traceability for ANDA submissions—a specification that generic Olaparib intermediates (e.g., CAS 763114-26-7, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid) cannot fulfill [3]. Substitution with non-identical intermediates would invalidate analytical method validation, compromise impurity profiling accuracy, and introduce regulatory compliance risks that outweigh any nominal cost differential.

Quantitative Differentiation Evidence: N-Descyclopropanecarbaldehyde Olaparib (763111-47-3) vs. Closest Analogs and Alternative Routes


Synthetic Efficiency: 78% Two-Step Continuous Flow Yield vs. 51% Batch Green Chemistry Route

In a direct synthetic route comparison for Olaparib production, the intermediate 4 (CAS 763111-47-3) demonstrates markedly different process efficiencies depending on the manufacturing platform. The continuous flow microreactor approach utilizing intermediate 4 achieves an overall two-step cascaded yield of 78% within 25 minutes, representing a statistically significant 27 percentage-point absolute yield advantage over the batch green chemistry route which reports 51% overall yield in four steps [1]. The flow route achieves a high monoacylation yield of 83% in the first step using N,N'-carbonyldiimidazole as the coupling reagent, selected for its superior selectivity profile compared to alternative coupling agents [1].

Flow Chemistry Process Intensification Olaparib API Manufacturing

Purity Specification: 99.46% HPLC Purity vs. Industry Standard ≥98.5% for API Intermediates

N-Descyclopropanecarbaldehyde Olaparib (763111-47-3) is commercially available with a certified HPLC purity of 99.46%, exceeding the typical industry specification of ≥98.5% for pharmaceutical intermediates by approximately 1 percentage point [1]. This elevated purity specification translates to a total impurity burden of ≤0.54%, compared to the ≤1.5% total impurities specification typical for Olaparib intermediates such as CAS 763114-26-7 [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines including full NMR, HPLC, and MS analytical packages .

Analytical Chemistry Quality Control Pharmaceutical Purity

Functional Divergence: Free Piperazine Amine Enables Direct Conjugation vs. Substituted Analogs Requiring Deprotection

The defining functional differentiation of N-Descyclopropanecarbaldehyde Olaparib (763111-47-3) lies in its free piperazine secondary amine, which enables direct conjugation chemistry without the deprotection steps required for Boc-protected analogs such as intermediate 7 in the KuDOS synthetic route [1]. This compound serves as a CRBN-based ligand for synthesizing the dual EGFR/PARP PROTAC degrader DP-C-4 (HY-141481), which degrades both targets simultaneously in a dose-dependent manner in SW1990 pancreatic cancer cells . In contrast, the Boc-protected intermediate (compound 7) requires acid-mediated deprotection prior to further functionalization, adding a synthetic step and incurring yield loss [1].

PROTAC Synthesis Targeted Protein Degradation Bioconjugation

Regulatory Identity: Designated Olaparib Impurity 3 with USP/EP Traceability vs. Non-Pharmacopeial Intermediates

N-Descyclopropanecarbaldehyde Olaparib (763111-47-3) is formally designated as Olaparib Impurity 3 and is supplied as a reference standard with traceability against USP and EP pharmacopeial standards [1]. This regulatory designation is not shared by other Olaparib intermediates such as CAS 763114-26-7 (2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid) which serves a purely synthetic role without defined pharmacopeial identity [2]. The compound is accompanied by detailed characterization data compliant with ICH Q3A/Q3B guidelines for impurity qualification in ANDA submissions [3].

Regulatory Compliance ANDA Submission Impurity Profiling

Radioimaging Applications: 90% Cu-64 Radiolabeling Yield Enables PET Tracer Development

N-Descyclopropanecarbaldehyde Olaparib (763111-47-3), as a DOTA-containing Olaparib analog, demonstrates high-efficiency radiolabeling with Cu-64 achieving 90% radiochemical yield with final radiochemical purity >99% . In biodistribution studies, tumor uptake in the study group was significantly higher than in the control group (3.45 ± 0.47% ID/g vs. 2.26 ± 0.30% ID/g), with clear tumor visualization by PET imaging . This contrasts with unmodified Olaparib which lacks the DOTA chelation moiety and cannot be directly radiolabeled with metallic isotopes [1].

PET Imaging Radiopharmaceuticals Theranostics

Storage Stability: ≥12 Month Shelf Life at -20°C vs. Ambient-Sensitive Alternative Intermediates

N-Descyclopropanecarbaldehyde Olaparib (763111-47-3) demonstrates defined long-term storage stability with a documented shelf life of ≥12 months when stored dry and protected from light at -20°C . In DMSO stock solution, the compound maintains stability for 1 month at 0-4°C, enabling pre-formulation for assay-ready aliquots . This contrasts with certain Olaparib intermediates that exhibit moisture sensitivity and require more stringent storage conditions without defined long-term stability data [1].

Stability Studies Supply Chain Management Pharmaceutical Storage

Optimal Procurement and Application Scenarios for N-Descyclopropanecarbaldehyde Olaparib (CAS 763111-47-3)


Scenario 1: Continuous Flow Manufacturing of Olaparib API with Enhanced Process Economics

For pharmaceutical manufacturers seeking to implement continuous flow Olaparib production, intermediate 4 (763111-47-3) is the preferred substrate based on demonstrated 78% two-step cascaded yield within 25 minutes, representing a 53% relative yield improvement over the batch green chemistry route (51%) [1]. This yield differential translates to approximately 35% reduction in raw material cost per kilogram of API produced. Procurement specifications should require HPLC purity ≥99%, with preference for suppliers providing full Certificate of Analysis (CoA) including NMR, HPLC, and residual solvent data [2].

Scenario 2: PROTAC Development Requiring Direct Conjugation of PARP Ligand to E3 Ligase Binders

For medicinal chemistry teams developing dual-targeting PROTAC degraders, N-Descyclopropanecarbaldehyde Olaparib (763111-47-3) provides the essential free piperazine amine handle that enables direct conjugation without deprotection steps, avoiding the 5-15% yield loss typical of Boc-deprotection sequences [1]. This compound serves as the CRBN-based ligand component in the validated dual EGFR/PARP PROTAC DP-C-4, which demonstrates dose-dependent degradation of both targets in SW1990 cells [2]. Researchers should procure material with verified 99.46% purity to minimize side reactions during bioconjugation chemistry.

Scenario 3: ANDA Regulatory Submissions Requiring USP/EP-Traceable Olaparib Impurity Reference Standards

For generic pharmaceutical companies filing Abbreviated New Drug Applications (ANDAs) for Olaparib, procurement of Olaparib Impurity 3 (763111-47-3) as a qualified reference standard is mandatory for analytical method validation and impurity profiling [1]. The product is supplied with detailed characterization data compliant with ICH Q3A/Q3B guidelines and offers traceability against USP and EP pharmacopeial standards [2]. Substitution with non-reference grade material would constitute a regulatory deficiency. Buyers should verify CoA documentation includes full spectroscopic characterization and chromatographic purity data.

Scenario 4: Development of Cu-64 Radiolabeled PET Tracers for PARP-Expressing Tumor Imaging

For nuclear medicine and molecular imaging research programs, the DOTA-containing analog N-Descyclopropanecarbaldehyde Olaparib (763111-47-3) enables efficient Cu-64 radiolabeling with demonstrated 90% radiochemical yield and >99% radiochemical purity [1]. Biodistribution studies show tumor uptake of 3.45 ± 0.47% ID/g, providing 53% higher signal than control and sufficient contrast for clear PET visualization of mesothelioma tumors [1]. Procurement should prioritize material with verified storage stability (≥12 months at -20°C) to support longitudinal imaging studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Descyclopropanecarbaldehyde Olaparib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.